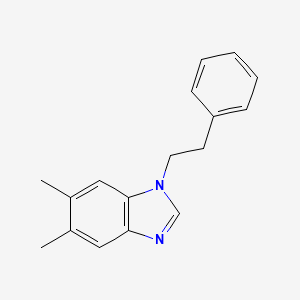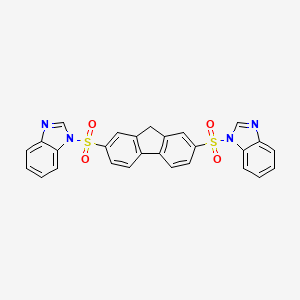
1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole, also known as FBS, is a fluorescent dye that has been widely used in scientific research as a labeling agent for biomolecules. FBS has been shown to have a high binding affinity for proteins and nucleic acids, making it a valuable tool in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole is based on its high binding affinity for biomolecules, particularly proteins and nucleic acids. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole binds to these biomolecules through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This binding can lead to changes in the conformation and function of the biomolecule, which can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole has been shown to have minimal effects on the biochemical and physiological properties of biomolecules, making it a valuable tool for studying these properties. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole has been used to study protein-protein interactions, DNA-protein interactions, and protein localization, among other applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole in lab experiments is its high binding affinity for biomolecules, which allows for sensitive and specific labeling. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole is also relatively easy to use and can be incorporated into a variety of labeling strategies. However, 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole has some limitations, including its relatively low yield of synthesis and its potential for photobleaching, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole. One area of interest is the development of new labeling strategies that can improve the yield and specificity of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole labeling. Another area of interest is the use of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole in live cell imaging, which could provide new insights into the dynamics of biomolecules in living cells. Additionally, 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole could be used in the development of new diagnostic and therapeutic tools for various diseases.
Synthesemethoden
The synthesis of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole involves the reaction of 2,7-dibromofluorene with sodium sulfite to form 2,7-dibromofluorene-9-sulfonic acid. The resulting compound is then reacted with o-phenylenediamine to produce 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole. The yield of 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole synthesis is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole has been used extensively in scientific research as a labeling agent for biomolecules, such as proteins and nucleic acids. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole can be attached to these biomolecules through a variety of methods, including covalent labeling and non-covalent labeling. 1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis-1H-benzimidazole-labeled biomolecules can be used for a range of applications, including protein-protein interaction studies, DNA-protein interaction studies, and protein localization studies.
Eigenschaften
IUPAC Name |
1-[[7-(benzimidazol-1-ylsulfonyl)-9H-fluoren-2-yl]sulfonyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N4O4S2/c32-36(33,30-16-28-24-5-1-3-7-26(24)30)20-9-11-22-18(14-20)13-19-15-21(10-12-23(19)22)37(34,35)31-17-29-25-6-2-4-8-27(25)31/h1-12,14-17H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVZYIXCDKOTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)N3C=NC4=CC=CC=C43)C5=C1C=C(C=C5)S(=O)(=O)N6C=NC7=CC=CC=C76 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[7-(1H-benzimidazol-1-ylsulfonyl)-9H-fluoren-2-yl]sulfonyl}-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

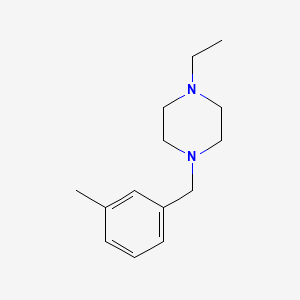
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)

![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
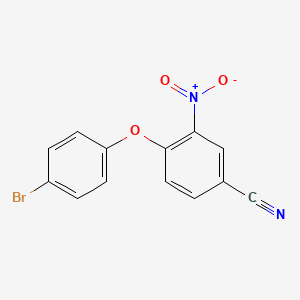
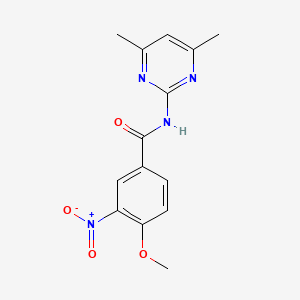
![N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)
